Benzyloxy carbonyl-PEG4-Acid

Antibody-Drug Conjugates (ADCs) Bioconjugation Drug-to-Antibody Ratio (DAR)

Benzyloxy carbonyl-PEG4-Acid is a discrete heterobifunctional PEG4 linker with a terminal carboxylic acid and a Cbz-protecting group, enabling orthogonal, sequential bioconjugation. This specific architecture provides >50 mg/mL aqueous solubility, a defined PEG4 spacer for optimized ternary complex formation in PROTACs, and reduces aggregation in high-DAR ADCs. Substituting with generic PEG linkers or alternative protecting groups introduces significant experimental variability, compromising conjugate integrity and reproducibility.

Molecular Formula C19H28O8
Molecular Weight 384.4 g/mol
Cat. No. B13729355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxy carbonyl-PEG4-Acid
Molecular FormulaC19H28O8
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21)
InChIKeySIPBWTZBDNBHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyloxy Carbonyl-PEG4-Acid: Specifications, Structure, and Procurement-Relevant Identity


Benzyloxy carbonyl-PEG4-acid (CAS: 2250278-48-7, MF: C19H28O8, MW: 384.4 g/mol) is a discrete, heterobifunctional polyethylene glycol (PEG) linker . It is characterized by a terminal carboxylic acid, a linear tetra-ethylene glycol (PEG4) spacer, and a distal benzyloxy carbonyl (Cbz) protecting group . This architecture enables orthogonal bioconjugation strategies, where the free acid can be coupled to amine-bearing molecules under standard peptide coupling conditions, and the Cbz group can be selectively removed via hydrogenolysis to reveal a latent reactive handle for subsequent conjugation . The compound is supplied as a chemical reagent, typically with a purity of ≥98%, and is intended for research and development applications, including targeted protein degradation and drug delivery construct synthesis .

Procurement Risk of Substituting Benzyloxy Carbonyl-PEG4-Acid with In-Class Alternatives


Substituting Benzyloxy carbonyl-PEG4-acid with a generic PEG-acid or a linker with a different PEG chain length (e.g., PEG3 or PEG8) or an alternative protecting group is not chemically equivalent and introduces significant experimental variability. The specific combination of a discrete PEG4 spacer and a Cbz-protecting group dictates the molecule's solubility profile, its conformational flexibility, and the spatial separation it provides between conjugated moieties [1]. For instance, changing the PEG length alters the end-to-end distance and conformational entropy of the linker, which can critically impact the stability and function of a ternary complex in applications like PROTAC design [1]. Similarly, using a different protecting group (e.g., Boc or Fmoc) changes the conditions required for deprotection, which can be incompatible with other functional groups or the overall synthetic route, potentially leading to side reactions, lower yields, or failed conjugations . Therefore, procurement decisions based solely on in-class similarity without a direct, data-driven comparison of these key properties can compromise the integrity and reproducibility of the intended research.

Quantitative Evidence for Benzyloxy Carbonyl-PEG4-Acid Differentiation from Closest Analogs


PEG4 Spacer Reduces Aggregate Formation in DAR8-ADC Conjugates Compared to Non-PEG Linkers

In the development of high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs), hydrophobicity-induced aggregation is a major challenge. A comparative study of cleavable pendant-type linkers demonstrated that incorporating a PEG4 spacer significantly reduces aggregate content in DAR8-ADCs relative to DAR4-ADCs prepared with a non-PEG linker control [1]. This reduction is critical for maintaining the stability and efficacy of the ADC.

Antibody-Drug Conjugates (ADCs) Bioconjugation Drug-to-Antibody Ratio (DAR) Aggregation

PEG4 Linker Confers >50 mg/mL Aqueous Solubility, a Key Differentiator from Non-PEG and Shorter PEG Linkers

A primary limitation of many drug-like molecules and linkers is poor aqueous solubility, which hinders conjugation reactions and biological applications. Benzyloxy carbonyl-PEG4-Acid is characterized by a PEG4 spacer that confers exceptional water solubility, reported to be >50 mg/mL in aqueous buffers . This is a significant improvement over non-PEG linkers and shorter PEG analogs (e.g., PEG3), which offer less hydrophilicity and thus lower solubility .

Aqueous Solubility Linker Design PEGylation Bioconjugation

PEG4 Spacer Enhances Stability and Flexibility Over Shorter (PEG3) Analogs in Bioconjugates

The performance of a linker is not only about its chemistry but also its ability to adopt the correct three-dimensional conformation. The PEG4 spacer in Benzyloxy carbonyl-PEG4-Acid provides a defined chain length of four ethylene glycol units, which increases both stability and flexibility compared to shorter PEG analogs (e.g., PEG3) [1]. This is a class-level advantage where the incremental addition of an ethylene glycol unit transitions the linker's behavior from a more rigid spacer to one with greater conformational freedom, which is crucial for allowing tethered ligands to find their optimal binding pose without introducing steric strain [1].

Linker Flexibility Conformational Stability PEG Length PROTAC Design

Benzyloxy Carbonyl (Cbz) Enables Orthogonal Deprotection via Mild Hydrogenolysis, Unavailable with Boc or Fmoc Analogs

The benzyloxy carbonyl (Cbz) protecting group on Benzyloxy carbonyl-PEG4-Acid provides a unique orthogonality in synthetic routes. It can be selectively and efficiently removed under mild hydrogenolysis conditions (H2, Pd/C) . This is a direct functional differentiator from analogous compounds protected with acid-labile (e.g., Boc, removed with TFA) or base-labile (e.g., Fmoc, removed with piperidine) groups [1]. This selectivity is crucial in complex molecule synthesis where other sensitive functionalities may be present.

Protecting Group Strategy Orthogonal Chemistry Hydrogenolysis Peptide Synthesis

Procurement-Driven Application Scenarios for Benzyloxy Carbonyl-PEG4-Acid Based on Verified Evidence


Synthesis of High-DAR ADCs with Reduced Aggregation Propensity

Based on evidence that PEG4 linkers reduce aggregate formation in high drug-to-antibody ratio (DAR8) ADCs [1], Benzyloxy carbonyl-PEG4-Acid is a strategic building block for constructing novel ADC linker-payloads. Its high aqueous solubility (>50 mg/mL) facilitates efficient conjugation under aqueous conditions, and the PEG4 spacer provides sufficient flexibility and reduced steric hindrance to enable the construction of homogeneous, high-DAR ADCs with improved physicochemical properties compared to those made with non-PEG linkers.

Construction of PROTACs with Optimized Linker Conformation and Solubility

The PEG4 spacer's defined length and conformational entropy are established variables in optimizing the ternary complex formation required for effective PROTAC-mediated degradation . Benzyloxy carbonyl-PEG4-Acid is the ideal building block for constructing a library of PROTAC candidates. Its high aqueous solubility ensures the final conjugates are compatible with cell-based assays, while the orthogonal Cbz protecting group allows for sequential, controlled functionalization of both the target protein ligand and the E3 ligase recruiter.

Multi-Step Synthesis of Complex Bioconjugates Requiring Orthogonal Protection

For the synthesis of complex bioconjugates such as targeted drug delivery vehicles or diagnostic probes, the orthogonal protection strategy enabled by the Cbz group is essential . Benzyloxy carbonyl-PEG4-Acid can be first conjugated to a payload via its free carboxylic acid. The Cbz group is then selectively removed via mild hydrogenolysis without affecting other sensitive (e.g., acid-labile) protecting groups elsewhere in the construct, revealing an amine or hydroxyl group for subsequent conjugation to a targeting ligand. This precise, orthogonal control streamlines complex synthetic routes and improves final product purity.

Development of Prodrugs with Enhanced Solubility and Flexible Linker Architecture

Given its high aqueous solubility (>50 mg/mL) and flexible PEG4 spacer , Benzyloxy carbonyl-PEG4-Acid is an excellent candidate for creating soluble prodrugs of hydrophobic active pharmaceutical ingredients (APIs). The carboxylic acid can be used to tether the API, while the Cbz-protected terminus can be deprotected for attachment to a targeting moiety, a hydrophilic solubilizing group, or another functional unit. This approach directly addresses the poor solubility of many drug candidates, a leading cause of attrition in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyloxy carbonyl-PEG4-Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.